Commercial suppliers offer 2-Bromo-5-methylpyridin-3-ol, however, scientific literature regarding its use in research is scarce. Some suppliers provide basic information on the compound including CAS number (1003711-30-5) and molecular weight (188.024 g/mol) [].
Given the presence of a pyridine ring and a hydroxyl group, 2-Bromo-5-methylpyridin-3-ol could hold potential for applications in medicinal chemistry or materials science. The pyridine ring is a common pharmacophore, a structural feature that interacts with a biological target. Hydroxyl groups can form hydrogen bonds, which are crucial for molecular recognition and interactions in biological systems []. More research is needed to determine if 2-Bromo-5-methylpyridin-3-ol possesses any specific biological activity or other functionalities of scientific interest.
2-Bromo-5-methylpyridin-3-ol is a chemical compound with the molecular formula and a molecular weight of approximately 188.02 g/mol. This compound features a bromine atom at the second position and a hydroxyl group at the third position of the pyridine ring, along with a methyl group at the fifth position. The presence of these functional groups contributes to its unique chemical properties and biological activities.
There is no current information available on the specific mechanism of action of 2-Bromo-5-methylpyridin-3-ol. However, pyridinols can exhibit various biological activities depending on the functional groups attached to the pyridine ring. Some pyridinols have been shown to have antibacterial, antifungal, or anti-inflammatory properties [].
Research indicates that 2-Bromo-5-methylpyridin-3-ol exhibits significant biological activities, including:
The synthesis of 2-Bromo-5-methylpyridin-3-ol can be achieved through several methods:
2-Bromo-5-methylpyridin-3-ol has potential applications in various fields:
Studies on 2-Bromo-5-methylpyridin-3-ol have highlighted its interactions with various biological systems:
Several compounds are structurally similar to 2-Bromo-5-methylpyridin-3-ol. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
5-Bromo-2-methylpyridin-3-ol | 0.91 | Hydroxyl group at position 3 |
2-Bromo-6-chloro-5-methylpyridin-3-am | 0.78 | Contains chlorine instead of hydroxyl |
5-Bromo-4-methylpyridin-2-yloxime | 0.76 | Different substitution pattern |
2-Bromo-4-fluoro-5-methylpyridine | 0.73 | Contains fluorine instead of bromine |
2-Bromo-5-methylpyridine | 0.78 | Lacks hydroxyl group, altering reactivity |
The unique combination of the bromine atom at the second position and the hydroxyl group at the third position distinguishes 2-Bromo-5-methylpyridin-3-ol from its analogs. This specific arrangement enhances its biological activity and reactivity, making it an important compound for further research in medicinal chemistry and material science.
Irritant